molecular formula C18H34ClNO2S B556454 Acetyl-Cys(dodecyl) chloromethyl ketone CAS No. 253589-60-5

Acetyl-Cys(dodecyl) chloromethyl ketone

Cat. No.: B556454
CAS No.: 253589-60-5
M. Wt: 364 g/mol
InChI Key: BJFZFJUPCKFQRI-KRWDZBQOSA-N
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Description

Preparation Methods

The synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone involves several steps, typically starting with the preparation of the dodecyl cysteine derivative. This is followed by acetylation and chloromethylation reactions under controlled conditions. The industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Acetyl-Cys(dodecyl) chloromethyl ketone undergoes various chemical reactions, including:

Scientific Research Applications

Acetyl-Cys(dodecyl) chloromethyl ketone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in proteomics research, where it is used to study protein interactions and functions. The compound’s cytotoxic properties make it valuable in cancer research, especially in studying acute lymphoblastic leukemia cell lines . Additionally, it is used in the development of new therapeutic agents and in various biochemical assays .

Comparison with Similar Compounds

Acetyl-Cys(dodecyl) chloromethyl ketone is unique due to its specific structure and potent cytotoxic properties. Similar compounds include:

    Acetyl-Cys(ethyl) chloromethyl ketone: A shorter-chain analog with similar cytotoxic properties but different solubility and reactivity profiles.

    Acetyl-Cys(hexyl) chloromethyl ketone: A medium-chain analog with intermediate properties between the ethyl and dodecyl derivatives.

    Acetyl-Cys(octyl) chloromethyl ketone: Another analog with a longer chain, offering different pharmacokinetic and pharmacodynamic properties. These compounds share similar mechanisms of action but differ in their physical and chemical properties, affecting their applications and effectiveness in various research contexts.

Properties

IUPAC Name

N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZFJUPCKFQRI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432059
Record name Acetyl-Cys(dodecyl) chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253589-60-5
Record name Acetyl-Cys(dodecyl) chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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